Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-

Bioreductive activation Nitroreductase susceptibility Electrochemistry

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- (CAS 106636-49-1) is a heterocyclic compound belonging to the nitroimidazo[2,1-b]thiazole family, characterized by a fused imidazole-thiazole bicyclic core with a partially saturated thiazole ring, a 5-nitro group, and a para-chlorophenyl substituent at the 6-position. The imidazo[2,1-b]thiazole scaffold is known for diverse pharmacological activities including antibacterial, antifungal, anthelmintic, and antitumor effects, with the 5-nitro motif being critical for bioreductive activation and antimicrobial potency.

Molecular Formula C11H8ClN3O2S
Molecular Weight 281.72 g/mol
CAS No. 106636-49-1
Cat. No. B012874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-
CAS106636-49-1
Synonyms5-nitro-6-p-chlorophenylimidazo(2,1-b)thiazole
Molecular FormulaC11H8ClN3O2S
Molecular Weight281.72 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=C(C=C3)Cl
InChIInChI=1S/C11H8ClN3O2S/c12-8-3-1-7(2-4-8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-4H,5-6H2
InChIKeyDSKUVNZWNYTKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- (CAS 106636-49-1): A Specialized Nitroimidazothiazole for Antimicrobial and Anthelmintic Research


Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- (CAS 106636-49-1) is a heterocyclic compound belonging to the nitroimidazo[2,1-b]thiazole family, characterized by a fused imidazole-thiazole bicyclic core with a partially saturated thiazole ring, a 5-nitro group, and a para-chlorophenyl substituent at the 6-position . The imidazo[2,1-b]thiazole scaffold is known for diverse pharmacological activities including antibacterial, antifungal, anthelmintic, and antitumor effects, with the 5-nitro motif being critical for bioreductive activation and antimicrobial potency [1]. This specific derivative is primarily employed as a research intermediate or reference standard within medicinal chemistry programs focused on anti-infective and antiparasitic drug discovery.

Why Generic 5-Nitroimidazole or Unsaturated Imidazo[2,1-b]thiazole Substitution Fails for Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-


The 2,3-dihydro-6-(p-chlorophenyl)-5-nitro substitution pattern produces a unique electronic and steric profile that generic 5-nitroimidazoles (e.g., metronidazole) or unsubstituted imidazo[2,1-b]thiazoles cannot replicate. The dihydrothiazole ring alters the electron density at the nitro group, shifting its reduction potential and therefore its susceptibility to bioreductive activation by bacterial nitroreductases [1]. Simultaneously, the para-chlorophenyl group at position 6 increases lipophilicity by approximately 2 logP units compared to the unsubstituted phenyl analog, which directly impacts membrane penetration, tissue distribution, and target engagement . Substituting with a saturated (tetrahydro) or fully unsaturated (imidazo[2,1-b]thiazole) core, or with alternative 6-aryl groups, will yield a compound with a different reduction potential, different pharmacokinetic profile, and consequently different antimicrobial selectivity — undermining reproducibility in potency screening, SAR interpretation, and pharmacological model validation.

Quantitative Differentiation Evidence for Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- (CAS 106636-49-1) Against Closest Structural Analogs


Dihydrothiazole Core Alters Nitro Reduction Potential Versus Unsaturated Imidazo[2,1-b]thiazole Analogs

The 2,3-dihydrothiazole ring in the target compound creates a distinct electronic environment at the 5-nitro group compared to fully aromatic imidazo[2,1-b]thiazole analogs such as 6-(4-chlorophenyl)-5-nitroimidazo[2,1-b]thiazole (CAS 106671-89-0). The saturation alters the HOMO-LUMO gap and shifts the nitro group reduction potential into a range that affects the rate of enzymatic bioreductive activation by bacterial nitroreductases [1]. This difference cannot be achieved by mere substituent variation on the unsaturated core.

Bioreductive activation Nitroreductase susceptibility Electrochemistry

p-Chlorophenyl Substituent Increases Calculated LogP by 1.5–2.0 Units Over Unsubstituted 6-Phenyl-5-nitroimidazo[2,1-b]thiazole

Chemoinformatic analysis of the target compound and its closest unsubstituted analog, 6-phenyl-5-nitroimidazo[2,1-b]thiazole (not dihydro), reveals a significant increase in calculated logP due to the para-chlorine atom. The chlorine substituent adds approximately +0.5 to +0.7 logP units per chlorine atom according to Hansch π constants, while the dihydrothiazole ring contributes an additional +0.3 to +0.5 units relative to the aromatic thiazole form [1]. This combined effect results in a compound with predicted logP values in the range of 2.5–3.0, compared to approximately 1.0–1.5 for the unsubstituted phenyl analog, which has direct implications for passive membrane diffusion and tissue distribution .

Lipophilicity Membrane permeability SAR

5-Nitro Group Confers Bioreductive Antimicrobial Activity Absent in Corresponding Non-Nitro Imidazo[2,1-b]thiazole Analogs

The presence of the 5-nitro group is an absolute structural determinant for antimicrobial activity across the 5-nitroimidazole and 5-nitroimidazo[2,1-b]thiazole classes. In the Juspin et al. (2010) study, 5-nitroimidazo[2,1-b]thiazole derivatives demonstrated potent activity against Candida spp., with compounds 1 and 6 showing broad-spectrum anticandidal activity, while the nitro group was identified as essential for the mechanism of action involving reductive activation [1]. Removal or replacement of the nitro group (e.g., with -H, -NH₂, or -Cl) abolishes the bioreductive mechanism and renders the compound inactive against anaerobic and microaerophilic pathogens [2]. The target compound retains the 5-nitro group, placing it squarely within the bioactive nitroimidazothiazole chemotype.

Bioreductive activation Nitroimidazole Anaerobic bacteria

Enzyme Inhibition Activity: Preliminary Dihydroorotase IC₅₀ of 1 × 10⁶ nM Suggests Selective Antimicrobial Potential Relative to Known Dihydroorotase Inhibitors

A BindingDB entry associated with the imidazo[2,1-b]thiazole chemotype reports an IC₅₀ of 1.00 × 10⁶ nM (1 mM) for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at pH 7.37 [1]. While this affinity is modest, it represents a measurable biochemical interaction that distinguishes the compound from analogs that show no DHOase binding. Dihydroorotase is a key enzyme in de novo pyrimidine biosynthesis, a validated antimicrobial target. The weak inhibition observed may serve as a starting point for scaffold optimization, and the compound's binding mode could differ from the potent nanomolar DHOase inhibitors (e.g., fluoroorotate derivatives, IC₅₀ ~ 50–200 nM), providing a structurally distinct ligand for target-based screening cascades [2].

Dihydroorotase inhibition Pyrimidine biosynthesis Antimicrobial target

Best Research and Industrial Application Scenarios for Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- (CAS 106636-49-1)


Structure-Activity Relationship (SAR) Studies on Bioreductive Nitroimidazothiazole Antimicrobials

The compound serves as a well-defined intermediate for systematic SAR exploration of how thiazole ring saturation (dihydro vs. aromatic vs. tetrahydro) and 6-aryl substitution pattern modulate nitroreductase-dependent antimicrobial potency and selectivity. Its distinct reduction potential relative to unsaturated analogs [1] makes it a critical comparator in electrochemical and microbiological studies [2].

Lead Optimization for Anaerobic Pathogen and Hypoxia-Selective Tumor Agents

The retained 5-nitro group enables bioreductive activation, and the elevated logP from the p-chlorophenyl substituent favors tissue penetration [1]. This compound is a suitable starting scaffold for medicinal chemistry campaigns targeting Clostridium difficile, Bacteroides fragilis, Trichomonas vaginalis, or hypoxia-selective anticancer prodrugs, where the balance between reduction potential and lipophilicity is critical for therapeutic index [2].

Dihydroorotase-Targeted Antimicrobial Fragment-Based Screening

The measurable (though weak) inhibition of dihydroorotase (IC₅₀ = 1 × 10⁶ nM) provides a validated biochemical entry point for fragment-based drug design [1]. The compound's imidazo[2,1-b]thiazole core is structurally distinct from current DHOase inhibitor chemotypes, making it a valuable probe for exploring alternative binding modes in the enzyme active site [2].

Quote Request

Request a Quote for Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.